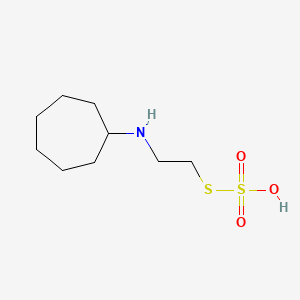
2-Cycloheptylaminoethanethiol hydrogen sulfate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) is an organosulfur compound that features a cycloheptylamino group attached to an ethanethiol backbone, which is further esterified with hydrogen sulfate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) typically involves the reaction of 2-cycloheptylaminoethanethiol with sulfur trioxide or chlorosulfonic acid to introduce the sulfate ester group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
-
Reaction with Sulfur Trioxide
- React 2-cycloheptylaminoethanethiol with sulfur trioxide in an inert solvent such as dichloromethane.
- Maintain the reaction temperature at around 0-5°C to control the exothermic nature of the reaction.
- Isolate the product by precipitation or extraction methods.
-
Reaction with Chlorosulfonic Acid
- React 2-cycloheptylaminoethanethiol with chlorosulfonic acid in an inert solvent.
- Control the reaction temperature to avoid decomposition.
- Purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthesis process is crucial for industrial applications.
化学反应分析
Types of Reactions
2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) undergoes various chemical reactions, including:
-
Oxidation
- The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
-
Reduction
- The sulfate ester group can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
-
Substitution
- The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Substituted amines and derivatives.
科学研究应用
2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) has diverse applications in scientific research:
-
Chemistry
- Used as a reagent in organic synthesis for the introduction of sulfur-containing functional groups.
- Acts as a precursor for the synthesis of more complex organosulfur compounds.
-
Biology
- Investigated for its potential as a biochemical probe to study sulfur metabolism and related pathways.
- Used in the development of novel bioactive molecules with potential therapeutic applications.
-
Medicine
- Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
- Studied for its role in modulating biological pathways involving sulfur-containing compounds.
-
Industry
- Utilized in the production of specialty chemicals and materials with unique properties.
- Employed in the formulation of advanced materials for various industrial applications.
作用机制
The mechanism of action of 2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with target proteins, modulating their activity. The sulfate ester group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems. The cycloheptylamino group contributes to the compound’s stability and specificity in binding to molecular targets.
相似化合物的比较
Similar Compounds
2-Aminoethyl hydrogen sulfate: Similar in structure but lacks the cycloheptylamino group, resulting in different chemical and biological properties.
2-Isopropylaminoethanethiol hydrogen sulfate (ester): Contains an isopropylamino group instead of a cycloheptylamino group, leading to variations in reactivity and applications.
Uniqueness
2-Cycloheptylaminoethanethiol hydrogen sulfate (ester) is unique due to its combination of a cycloheptylamino group and a sulfate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages in terms of stability, reactivity, and specificity.
属性
CAS 编号 |
27976-12-1 |
|---|---|
分子式 |
C9H19NO3S2 |
分子量 |
253.4 g/mol |
IUPAC 名称 |
(2-sulfosulfanylethylamino)cycloheptane |
InChI |
InChI=1S/C9H19NO3S2/c11-15(12,13)14-8-7-10-9-5-3-1-2-4-6-9/h9-10H,1-8H2,(H,11,12,13) |
InChI 键 |
IIUOQVUAQZTVHA-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)NCCSS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


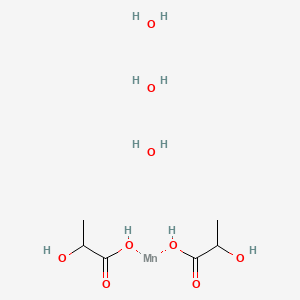
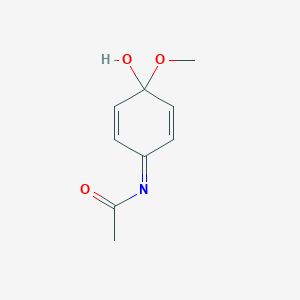
![2-{5-[(Benzofuran-2-carbonyl)-hydrazonomethyl]-furan-2-yl}-benzoic acid methyl ester](/img/structure/B13796036.png)
![Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-](/img/structure/B13796046.png)
![1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone](/img/structure/B13796048.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13796053.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)](/img/structure/B13796061.png)
![2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B13796069.png)
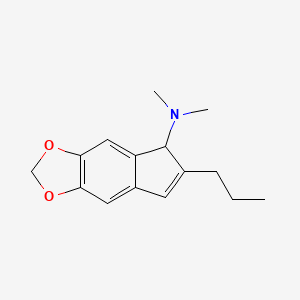
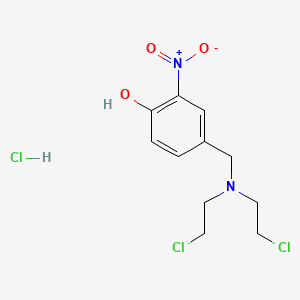
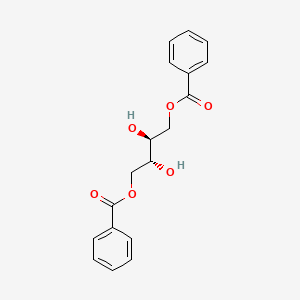

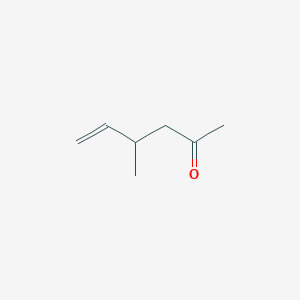
![Acetamide,N-[6-amino-1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-2-(4-amino-2,3,5-trimethylphenoxy)-](/img/structure/B13796121.png)
